Cas no 82097-01-6 (2-(2-Chloroethoxy)benzenesulfonamide)
2-(2-Chloroethoxy)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chloroethoxy)benzenesulfonamide
- 2-(2-CHLOROETHOXY)-BENZENESULFONAMIDE
- 2-(2-chloroethoxy)benzensulfonamide
- 2-(2-Chloroethoxy)benzenesulfonamide (ACI)
- 2-(2-Chloroethoxy)benzene-1-sulfonamide
- 2-(2-Chloroethoxy)benzene sulfonamide
- AKOS008901305
- 2-(2-cloroethoxy)-phenylsulfonamide
- AS-12405
- D95748
- DTXSID60547805
- AB13878
- MFCD03265372
- 2-(2-chloroethyloxy)benzenesulfonamide
- 2-(2-chloro-ethoxy)benzenesulfonamide
- FT-0641847
- 82097-01-6
- C794426AN5
- NS00067823
- Benzenesulfonamide, 2-(2-chloroethoxy)-
- WAJIUYJWAGLDAC-UHFFFAOYSA-N
- A840244
- 2-(2-Chloroethoxy)-phenylsulfonamide
- SCHEMBL8415243
- CGA161149
- CS-0456002
- (2-[2-Chloroethoxy]benzensulfonamide)
- DB-056570
-
- MDL: MFCD03265372
- Inchi: 1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
- InChI Key: WAJIUYJWAGLDAC-UHFFFAOYSA-N
- SMILES: O=S(C1C(OCCCl)=CC=CC=1)(N)=O
Computed Properties
- Exact Mass: 235.00700
- Monoisotopic Mass: 235.0069920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.384
- Melting Point: 117°C
- Boiling Point: 421.1°C at 760 mmHg
- Flash Point: 208.5°C
- Refractive Index: 1.559
- PSA: 77.77000
- LogP: 2.73270
- Vapor Pressure: No data available
2-(2-Chloroethoxy)benzenesulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
2-(2-Chloroethoxy)benzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-(2-Chloroethoxy)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C860276-5g |
2-(2-Chloroethoxy)-Benzenesulfonamide |
82097-01-6 | ≥99% | 5g |
202.50 | 2021-05-17 | |
| TRC | B405248-50mg |
2-(2-Chloroethoxy)benzenesulfonamide |
82097-01-6 | 50mg |
$ 52.00 | 2023-04-18 | ||
| TRC | B405248-100mg |
2-(2-Chloroethoxy)benzenesulfonamide |
82097-01-6 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B405248-500mg |
2-(2-Chloroethoxy)benzenesulfonamide |
82097-01-6 | 500mg |
$ 81.00 | 2023-04-18 | ||
| Alichem | A019087938-100g |
2-(2-Chloroethoxy)benzenesulfonamide |
82097-01-6 | 97% | 100g |
$278.10 | 2023-09-01 | |
| eNovation Chemicals LLC | K51407-5g |
2-(2-Chloroethoxy)benzenesulfonamide |
82097-01-6 | 97% | 5g |
$130 | 2024-05-23 | |
| abcr | AB336176-5 g |
2-(2-Chloroethoxy)benzene sulfonamide, 95%; . |
82097-01-6 | 95% | 5g |
€80.40 | 2023-06-21 | |
| abcr | AB336176-25 g |
2-(2-Chloroethoxy)benzene sulfonamide, 95%; . |
82097-01-6 | 95% | 25g |
€120.60 | 2023-06-21 | |
| abcr | AB336176-100 g |
2-(2-Chloroethoxy)benzene sulfonamide, 95%; . |
82097-01-6 | 95% | 100g |
€248.80 | 2023-06-21 | |
| abcr | AB336176-500 g |
2-(2-Chloroethoxy)benzene sulfonamide, 95%; . |
82097-01-6 | 95% | 500g |
€706.20 | 2023-06-21 |
2-(2-Chloroethoxy)benzenesulfonamide Production Method
Production Method 1
Production Method 2
2.1 Solvents: Water ; rt → 60 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
3.1 Reagents: Phosgene Solvents: Dimethylformamide , Chlorobenzene ; 1 h, 80 - 85 °C
Production Method 3
2.1 Reagents: Thionyl chloride Solvents: Dimethylacetamide ; 0 °C; 30 min, 15 °C
2.2 Solvents: Dichloromethane ; 1 h, rt
Production Method 4
Production Method 5
1.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, pH 7 - 9, rt
Production Method 6
1.2 Solvents: Dichloromethane ; 1 h, rt
Production Method 7
Production Method 8
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 50 - 60 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 2 h, pH 7 - 9, rt
Production Method 9
Production Method 10
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
2.1 Reagents: Phosgene Solvents: Dimethylformamide , Chlorobenzene ; 1 h, 80 - 85 °C
Production Method 11
2-(2-Chloroethoxy)benzenesulfonamide Raw materials
- Ethylene Carbonate
- 3-Chlorobenzenesulfonic Acid
- BENZENESULFONAMIDE, 2-(2-HYDROXYETHOXY)-
- Benzenesulfonamide, 5-chloro-2-(2-chloroethoxy)-
- 2-hydroxybenzene-1-sulfonamide
- 2-(4-Chlorophenoxy)ethylchloride
- Benzenesulfonic acid, 5-chloro-2-(2-chloroethoxy)-, sodium salt (1:1)
- 5-chloro-2-(2-chloroethoxy)benzenesulfonyl chloride
- Benzenesulfonic acid, 5-chloro-2-(2-chloroethoxy)-
2-(2-Chloroethoxy)benzenesulfonamide Preparation Products
2-(2-Chloroethoxy)benzenesulfonamide Suppliers
2-(2-Chloroethoxy)benzenesulfonamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-(2-Chloroethoxy)benzenesulfonamide
2-(2-Chloroethoxy)benzenesulfonamide: A Comprehensive Overview
The compound with CAS No. 82097-01-6, commonly referred to as 2-(2-Chloroethoxy)benzenesulfonamide, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzenesulfonamide group with a 2-chloroethoxy substituent. The benzenesulfonamide moiety is a well-known functional group in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to modulate enzyme activity and receptor binding.
Recent studies have highlighted the potential of 2-(2-Chloroethoxy)benzenesulfonamide in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its efficacy as a modulator of kinase activity, a critical target in the development of anti-cancer agents. The chloroethoxy substituent plays a pivotal role in enhancing the compound's pharmacokinetic properties, including its bioavailability and metabolic stability. These findings underscore the importance of structural modifications in optimizing drug candidates for clinical applications.
In terms of synthesis, 2-(2-Chloroethoxy)benzenesulfonamide can be prepared through a multi-step process involving nucleophilic substitution and sulfonation reactions. The starting material, typically benzene sulfonamide, undergoes chlorination followed by substitution with an ethoxy group. This sequence ensures the formation of the desired chloroethoxy substituent while maintaining the integrity of the sulfonamide group. Advanced techniques such as microwave-assisted synthesis have been employed to streamline this process, reducing reaction times and improving yields.
The physicochemical properties of 2-(2-Chloroethoxy)benzenesulfonamide are equally intriguing. With a molecular weight of approximately 306 g/mol and a melting point around 150°C, this compound exhibits moderate solubility in organic solvents such as dichloromethane and ethanol. Its partition coefficient (log P) indicates a balance between hydrophilic and lipophilic characteristics, making it suitable for both oral and parenteral administration routes. These properties are crucial for determining its pharmacokinetic profile and bioavailability in preclinical models.
From an environmental perspective, 2-(2-Chloroethoxy)benzenesulfonamide has been evaluated for its potential impact on aquatic ecosystems. Studies conducted under controlled laboratory conditions reveal that the compound undergoes slow biodegradation under aerobic conditions, suggesting that its persistence in natural environments may pose ecological risks if not properly managed. Regulatory agencies have therefore recommended stringent disposal protocols to mitigate these concerns.
In conclusion, 2-(2-Chloroethoxy)benzenesulfonamide (CAS No. 82097-01-6) stands as a compelling example of how structural modifications can enhance the therapeutic potential of chemical entities. Its unique combination of functional groups, coupled with favorable pharmacokinetic properties, positions it as a promising candidate for further exploration in drug discovery and development.
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